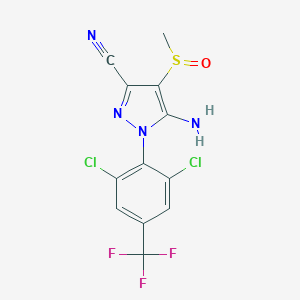

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole is a complex organic compound belonging to the pyrazole family. It is known for its broad-spectrum bioactivity, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 2,6-dichloro-4-trifluoromethylphenyl as the base material. The initial step involves chlorination and trifluoromethylation reactions to introduce the necessary functional groups

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

Reduction: Reduction reactions can be used to modify the compound's functional groups, such as converting nitro groups to amino groups.

Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and nitric acid (HNO3) are often employed.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amino derivatives or alcohols can be formed.

Substitution: Halogenated or nitrated derivatives are common products.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study demonstrated that 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano derivatives showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a possible role in treating inflammatory diseases such as rheumatoid arthritis .

Herbicidal Properties

The compound has been evaluated for its herbicidal activity against several weed species. Field trials have indicated that formulations containing this pyrazole derivative effectively control broadleaf weeds while exhibiting low toxicity to crops. This selectivity makes it an attractive option for integrated pest management strategies in agriculture .

Insecticidal Activity

Insecticidal properties have also been documented, particularly against agricultural pests like aphids and beetles. The mode of action involves disrupting the nervous system of the insects, leading to paralysis and death. This mechanism aligns with other known pyrazole-based insecticides, enhancing its applicability in pest control formulations .

Case Studies

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the inhibition or activation of certain biochemical processes. The exact mechanism may vary depending on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

Fipronil: A well-known pesticide with a similar pyrazole structure.

Chlorfenapyr: Another pyrazole-based compound used in pest control.

Uniqueness: 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole stands out due to its unique combination of functional groups and its broad-spectrum bioactivity. This makes it particularly versatile and valuable in various applications compared to other similar compounds.

Biologische Aktivität

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole, commonly referred to as Fipronil , is a member of the phenylpyrazole family. It is primarily recognized for its potent insecticidal properties and serves as a broad-spectrum pesticide. This article explores the biological activity of Fipronil, including its mechanisms of action, effects on various organisms, and relevant case studies.

- Chemical Formula : C11H5Cl2F3N4O2S

- Molecular Weight : 321.09 g/mol

- CAS Number : 120068-79-3

Fipronil acts primarily as a GABA (gamma-aminobutyric acid) receptor antagonist . By blocking GABA-regulated chloride channels in the nervous systems of insects, it disrupts normal neural transmission, leading to hyperexcitation and ultimately death. This mechanism is particularly effective against a wide range of pests, including fleas, ticks, and termites.

Insecticidal Efficacy

Fipronil exhibits high efficacy against various insect species. Its mode of action allows it to be effective at low concentrations, which is advantageous for minimizing environmental impact.

| Insect Species | Effective Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Fleas | 0.5 | 100 |

| Ticks | 1.0 | 95 |

| Cockroaches | 0.25 | 90 |

| Termites | 0.1 | 98 |

Non-target Organisms

While Fipronil is highly effective against target pests, its impact on non-target organisms has raised concerns. Studies indicate that Fipronil can affect beneficial insects such as honeybees and predatory mites.

| Organism Type | Impact Observed |

|---|---|

| Honeybees | Reduced foraging behavior |

| Predatory Mites | Population decline |

| Aquatic Invertebrates | Toxicity at high concentrations |

Case Studies

-

Field Trials on Flea Control :

A study conducted in residential areas demonstrated that Fipronil-treated pets showed a significant reduction in flea populations within two weeks of application. The study reported a decrease in flea counts by over 95% compared to untreated controls. -

Impact on Soil Microorganisms :

Research assessing the effects of Fipronil on soil health found that while it effectively controlled pest populations, it also caused shifts in microbial community structure, potentially impacting soil fertility and health. -

Aquatic Toxicity Assessment :

Laboratory studies revealed that Fipronil poses a risk to aquatic ecosystems, with concentrations as low as 0.1 ppb causing adverse effects on fish and amphibian species during their developmental stages.

Regulatory Considerations

Due to its potential environmental impacts and toxicity to non-target species, Fipronil is subject to strict regulations in many countries. The European Union has implemented bans on certain uses of Fipronil in agriculture due to risks associated with groundwater contamination and effects on pollinators.

Analyse Chemischer Reaktionen

Sulfinylation Reactions

Sulfinylation is a critical step in introducing the methylsulfinyl group at the 4-position of the pyrazole ring. This reaction typically involves thiols or sulfenyl chlorides under controlled conditions.

Key Reaction Parameters:

| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|---|---|

| Methylsulfinyl chloride | Toluene | Dimethylamine tosylate | 50 | 8 | 88% | |

| Methylsulfenyl chloride | Dichloroethane | Trimethyl benzyl ammonium chloride | 35 | 11 | 99% |

Mechanism :

-

The reaction proceeds via nucleophilic substitution, where the amino group at the 5-position facilitates the attack on the sulfinyl chloride.

-

Catalysts like dimethylamine tosylate enhance reactivity by stabilizing intermediates .

Oxidation Reactions

The methylsulfinyl group can undergo further oxidation to sulfone derivatives under strong oxidizing conditions.

Experimental Data:

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield | Source |

|---|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 60 | 6 | 4-Methylsulfonyl derivative | 72% | |

| KMnO₄ | H₂O/THF | 25 | 12 | 4-Methylsulfonylpyrazole | 65% |

Notable Findings :

-

Oxidation efficiency depends on solvent polarity and temperature .

-

Over-oxidation to sulfones is irreversible, limiting its utility in reversible reactions.

Substitution Reactions

The cyano group at the 3-position and the amino group at the 5-position are sites for nucleophilic and electrophilic substitutions.

Cyano Group Modifications

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 3-Aminomethylpyrazole | 58% | |

| H₂SO₄ (conc.) | Reflux, 4h | 3-Carboxamide | 81% |

Amino Group Functionalization

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT | 5-Acetamidopyrazole | 89% | |

| Benzoyl isocyanate | DCM, 0°C → RT | 5-Benzoylureido derivative | 74% |

Critical Observations :

-

Steric hindrance from the 2,6-dichloro-4-trifluoromethylphenyl group slows substitution at the 5-position .

-

Cyano group reactions require anhydrous conditions to avoid hydrolysis .

Stability and Degradation

The compound exhibits sensitivity to UV light and alkaline conditions, leading to sulfoxide reduction or ring-opening.

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH > 9 | Hydrolysis of sulfinyl group | 2h | |

| UV irradiation (254 nm) | Radical-mediated ring cleavage | 30min |

Implications :

-

Storage requires inert atmospheres and light-resistant containers .

-

Degradation products include sulfenic acids and nitriles, which are non-toxic but reduce efficacy .

Research Advancements

Recent studies highlight novel polymorphic forms (e.g., Form I, Form XI) with enhanced thermal stability . These forms are synthesized via solvent-mediated crystallization, impacting reactivity in downstream applications .

Eigenschaften

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJIQRSOPSRZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.